molecular formula C5H5N3O2 B1277345 2-aminopyrimidine-5-carboxylic Acid CAS No. 3167-50-8

2-aminopyrimidine-5-carboxylic Acid

Cat. No. B1277345
CAS RN: 3167-50-8
M. Wt: 139.11 g/mol
InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aminopyrimidine-5-carboxylic Acid is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is also known by its IUPAC name, 2-amino-5-pyrimidinecarboxylic acid .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine-5-carboxylic Acid can be represented by the SMILES string Nc1ncc(cn1)C(O)=O and the InChI string 1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) .


Chemical Reactions Analysis

Pyrimidines, including 2-aminopyrimidine derivatives, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Gas Separation

2-aminopyrimidine-5-carboxylic Acid: is utilized in the synthesis of 3D hydrogen-bonded MOFs . These frameworks, like [Cu(apc)2]n, exhibit moderate uptake of hydrogen gas and are particularly effective for natural gas separation . They offer high selectivity for C2H6/CH4 , making them promising for purifying natural gas .

β-Glucuronidase Inhibition for Cancer Research

Derivatives of 2-aminopyrimidine-5-carboxylic Acid have been synthesized and evaluated as β-Glucuronidase inhibitors . This is significant because increased activity of β-Glucuronidase is associated with pathological conditions such as colon cancer . Some derivatives show superior inhibitory activity, suggesting potential for pharmaceutical development .

Decarboxylative Cross-Couplings in Organic Synthesis

The compound serves as a substrate for decarboxylative cross-couplings , a method that introduces various C5 substituents. This reaction is pivotal in creating diverse molecular structures for further chemical analysis and application .

Microwave-Assisted Synthesis of Imidazopyridines

2-aminopyrimidine-5-carboxylic Acid: is used as a substrate in microwave-assisted, multi-component coupling processes. This method leads to the formation of amino-substituted imidazopyridines , compounds that have various applications in medicinal chemistry .

Mechanism of Action

Mode of Action

It is known that aminopyrimidines can interact with various biological targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-Aminopyrimidine-5-carboxylic Acid with its targets.

Biochemical Pathways

Pyrimidines, in general, are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells

Pharmacokinetics

The compound’s pka value is predicted to be 419 , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and disposition of 2-Aminopyrimidine-5-carboxylic Acid.

Result of Action

Given the compound’s structural similarity to other aminopyrimidines, it may exert effects on cellular processes such as nucleic acid synthesis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Aminopyrimidine-5-carboxylic Acid, it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C

Safety and Hazards

2-aminopyrimidine-5-carboxylic Acid should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . It is also recommended to ensure adequate ventilation when handling this compound .

Future Directions

The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

properties

IUPAC Name

2-aminopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRLWSXYXSFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427245
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminopyrimidine-5-carboxylic Acid

CAS RN

3167-50-8
Record name 2-Amino-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3167-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) was diluted in methanol (5 mL) containing a few drops of water. Lithium hydroxide (122 mg, 5.1 mmol) was added, and the reaction mixture was stirred at 60° C. overnight. The mixture was concentrated under reduced pressure, then diluted in water and adjusted to pH 4 with 1M HCl. 2-Aminopyrimidine-5-carboxylic acid precipitated as a white solid, which was isolated by vacuum filtration (244 mg, 90%): 1H NMR (DMSO-d6) δ: 12.73 (1H, br s), 8.63 (2H, s), 7.44 (2H, br s).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminopyrimidine-5-carboxylic Acid
Reactant of Route 2
2-aminopyrimidine-5-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
2-aminopyrimidine-5-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-aminopyrimidine-5-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-aminopyrimidine-5-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-aminopyrimidine-5-carboxylic Acid

Q & A

Q1: What is the significance of the 3D hydrogen-bonded metal-organic framework (MOF) structure formed by 2-aminopyrimidine-5-carboxylic acid, and how does it contribute to natural gas separation?

A1: Research by [] showcases the ability of 2-aminopyrimidine-5-carboxylic acid (Hapc) to act as a ligand in constructing a 3D porous MOF, specifically [Cu(apc)2]n (TJU-Dan-5). This unique framework is formed through a solvothermal reaction and exhibits permanent porosity. The porous structure, alongside internal polar surfaces decorated with hydrogen-bonding groups, enables selective adsorption of gases like C2H6. The MOF demonstrates a preference for C2H6 over CH4 due to a combination of C–H···π interactions and van der Waals forces between C2H6 and the MOF's pore walls []. This selective adsorption property presents a promising avenue for natural gas purification, specifically in separating C2H6 from CH4.

Q2: Beyond its use in MOFs, what other applications have been explored for 2-aminopyrimidine-5-carboxylic acid?

A2: While [] highlights its potential in gas separation, 2-aminopyrimidine-5-carboxylic acid has also been investigated for its biological activity. [] specifically focuses on its anti-sulphanilamide activity, hinting at potential applications in pharmaceutical research. Furthermore, the decarboxylative cross-coupling reactions involving this compound have been explored [], suggesting its versatility as a building block in organic synthesis.

Q3: Are there any studies on the luminescent properties of compounds derived from 2-aminopyrimidine-5-carboxylic acid?

A3: Yes, research indicates that coordination compounds incorporating 2-aminopyrimidine-5-carboxylic acid exhibit multicolor luminescence []. This property makes them potentially valuable as multicolor luminescent materials, suggesting applications in areas like display technologies and sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.